
Beta-Amyloid (1-34)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Amyloid (1-34) is a useful research compound. Molecular weight is 3787.2. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (1-34) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (1-34) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomarker for Alzheimer's Disease
Recent studies have identified Aβ34 as a promising biomarker for assessing amyloid clearance in individuals with mild cognitive impairment (MCI) who progress to dementia. Elevated levels of Aβ34 in cerebrospinal fluid (CSF) correlate with overall amyloid clearance rates, indicating its utility in clinical settings for early diagnosis and monitoring of AD progression .
Table 1: Correlation of Aβ34 Levels with Clinical Outcomes
Clinical Group | Aβ34 Levels (pg/mL) | Progression to AD |
---|---|---|
Cognitively Normal | Low | No |
Mild Cognitive Impairment | Elevated | Yes |
Alzheimer's Disease | High | Confirmed |
Mechanistic Insights into Amyloid Clearance
The role of Aβ34 extends beyond being a mere biomarker; it provides insights into the mechanisms of amyloid metabolism. Studies indicate that increased BACE1 expression promotes the generation of Aβ34, suggesting that manipulating BACE1 levels could enhance amyloid degradation pathways .
Case Study: BACE1 Inhibition Effects
In a study involving wild-type rats treated with a BACE1 inhibitor, significant reductions in CSF levels of Aβ34 were observed, demonstrating the sensitivity of Aβ34 levels to changes in BACE1 activity . This highlights the potential for BACE1 inhibitors not only to reduce toxic Aβ species but also to modulate the levels of beneficial fragments like Aβ34.
Therapeutic Implications
The non-toxic nature of Aβ34 makes it an attractive candidate for therapeutic strategies aimed at AD. By promoting the production or administration of Aβ34, researchers hypothesize that it may help mitigate the effects of toxic Aβ aggregates, potentially slowing disease progression .
Table 2: Potential Therapeutic Approaches Involving Aβ34
Approach | Mechanism | Expected Outcome |
---|---|---|
BACE1 Inhibition | Reduces toxic Aβ species | Increases Aβ34 production |
Direct Administration | Provides non-toxic peptide | Enhances amyloid clearance |
Gene Therapy | Modulates expression of BACE1 | Balances amyloidogenic/amyloidolytic activity |
Future Directions and Research Needs
Despite promising findings, further research is necessary to fully elucidate the role of Aβ34 in AD pathology. Future studies should focus on:
- Validating the use of Aβ34 as a reliable biomarker across diverse populations.
- Investigating the long-term effects of therapies targeting Aβ34 on cognitive outcomes.
- Understanding the interplay between BACE1 activity and other proteases involved in amyloid metabolism.
Propriétés
Poids moléculaire |
3787.2 |
---|---|
Séquence |
DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.